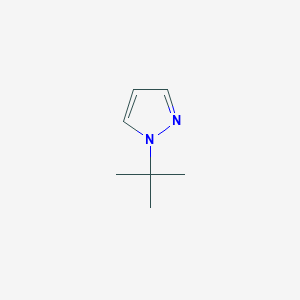

1-Tert-butyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-7(2,3)9-6-4-5-8-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSOBKIKODRYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541636 | |

| Record name | 1-tert-Butyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15754-60-6 | |

| Record name | 1-tert-Butyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tert-butyl-1H-pyrazole

For researchers, scientists, and professionals in drug development, understanding the characteristics of novel chemical entities is paramount. This guide provides a comprehensive overview of 1-tert-butyl-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry.

Core Compound Identity

CAS Number: 15754-60-6[1]

Molecular Formula: C₇H₁₂N₂[1]

IUPAC Name: 1-tert-butylpyrazole[1]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 124.18 g/mol | [1] |

| Physical Form | Flammable liquid and vapor | [1] |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Highly water-soluble | [2] |

| Computed XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. Several methods have been reported for the synthesis of tert-butyl-substituted pyrazoles. A general and environmentally friendly procedure for a related compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, is described below, which can be adapted for the synthesis of other pyrazole derivatives.

Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine[2]

This procedure highlights an environmentally friendly approach using an inorganic base and no organic solvent.

Materials:

-

tert-Butylhydrazine hydrochloride

-

2 M Sodium Hydroxide (NaOH)

-

3-Aminocrotononitrile

Procedure:

-

A three-necked round-bottomed flask is charged with solid tert-butylhydrazine hydrochloride.

-

2 M NaOH is added to the flask, and the mixture is stirred at ambient temperature until a complete solution is formed.

-

3-Aminocrotononitrile is then added to the solution.

-

The reaction mixture is heated to 90 °C with vigorous stirring for 22 hours.

-

After cooling, the product can be isolated as a crystalline material directly from the reaction mixture.

Biological Activity and Applications in Drug Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities. These activities include anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The tert-butyl group, in particular, can serve as a bulky, lipophilic moiety that can enhance binding to biological targets.

Potential as Cyclooxygenase (COX) Inhibitors

A significant application of pyrazole derivatives is in the development of anti-inflammatory drugs that target cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The general mechanism of COX-catalyzed prostaglandin synthesis and its inhibition is depicted below.

Experimental Protocol: In Vitro COX Inhibition Assay

To evaluate the potential of compounds like this compound as COX inhibitors, an in vitro enzyme inhibition assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The rate of color development is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Test compound (e.g., a derivative of this compound)

-

Buffer solution (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

The assay is performed in a 96-well plate format.

-

The reaction mixture, containing buffer, enzyme, and the test compound at various concentrations, is pre-incubated.

-

The reaction is initiated by adding arachidonic acid and TMPD.

-

The absorbance is measured over time using a microplate reader at a specific wavelength.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Logical Workflow for Drug Discovery

The process of identifying and developing a new drug candidate from a lead compound like a this compound derivative follows a structured workflow.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its physicochemical properties, combined with the proven biological activities of the pyrazole nucleus, make it an attractive starting point for medicinal chemistry campaigns. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its potential in drug discovery.

References

Synthesis of 1-Tert-butyl-1H-pyrazole from tert-butylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1-tert-butyl-1H-pyrazole from tert-butylhydrazine. The described methodology is based on the well-established reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. This document offers detailed experimental protocols, quantitative data, and a visual representation of the chemical transformation, intended to be a valuable resource for professionals in the fields of chemical research and drug development.

Reaction Overview

The synthesis of this compound is achieved through the condensation reaction of tert-butylhydrazine with a suitable three-carbon carbonyl compound. For the preparation of the unsubstituted pyrazole ring, malondialdehyde or its protected form is the reagent of choice. Due to the instability of malondialdehyde, its bis(dimethyl acetal), 1,1,3,3-tetramethoxypropane, is a commonly used and commercially available precursor.

The reaction proceeds via an acid-catalyzed in situ hydrolysis of 1,1,3,3-tetramethoxypropane to generate malondialdehyde. This is followed by a double condensation with tert-butylhydrazine, leading to the formation of the stable aromatic pyrazole ring.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound from tert-butylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| tert-Butylhydrazine hydrochloride | 124.61 | 7400-27-3 |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 102-52-3 |

| Hydrochloric acid (concentrated, 37%) | 36.46 | 7647-01-0 |

| Sodium hydroxide | 40.00 | 1310-73-2 |

| Diethyl ether | 74.12 | 60-29-7 |

| Anhydrous magnesium sulfate | 120.37 | 7487-88-9 |

Procedure:

-

Preparation of tert-butylhydrazine free base: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) in water.

-

Extraction of free base: Extract the aqueous solution with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain tert-butylhydrazine as an oil. Caution: Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood.

-

Reaction setup: In a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1,3,3-tetramethoxypropane (1.0 eq) and a suitable solvent such as ethanol or water.

-

Acidic hydrolysis and condensation: To the solution of 1,1,3,3-tetramethoxypropane, add a catalytic amount of concentrated hydrochloric acid. Then, add the previously prepared tert-butylhydrazine (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the acid with a suitable base, such as sodium bicarbonate solution.

-

Purification: Extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that the yield is dependent on the specific reaction conditions and purification efficiency.

| Parameter | Value |

| Reactants | |

| Molar Ratio (tert-butylhydrazine:1,1,3,3-tetramethoxypropane) | 1:1 |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₇H₁₂N₂ |

| Molar Mass ( g/mol ) | 124.18 |

| Theoretical Yield | Dependent on scale |

| Expected Yield (%) | 70-85% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (°C) | 165-167 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Profile of 1-Tert-butyl-1H-pyrazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Tert-butyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables present a consolidated summary of the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.5 | d | H-5 |

| ~7.4 | d | H-3 |

| ~6.2 | t | H-4 |

| ~1.6 | s | C(CH₃)₃ |

Note: Predicted values based on spectral data of similar pyrazole derivatives. Exact values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C-5 |

| ~129 | C-3 |

| ~105 | C-4 |

| ~59 | C(CH₃)₃ |

| ~30 | C(CH₃)₃ |

Note: Predicted values based on spectral data of similar pyrazole derivatives. Exact values may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (tert-butyl) |

| ~1520 | Medium | C=N stretch (pyrazole ring) |

| ~1480 | Medium | C=C stretch (pyrazole ring) |

| ~1370 | Medium | C-H bend (tert-butyl) |

Note: Predicted values based on spectral data of similar pyrazole derivatives.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 124 | High | [M]⁺ (Molecular Ion) |

| 109 | High | [M - CH₃]⁺ |

| 68 | Medium | [C₄H₄N₂]⁺ (Pyrazole ring) |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Note: Predicted fragmentation pattern.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0-220 ppm.

-

Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both solid and liquid samples with minimal preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the salt plates/ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer is typically used.

Electron Ionization (EI) Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

Electrospray Ionization (ESI) Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

The Synthetic Versatility of N-Substituted Pyrazoles: A Technical Guide for Organic Synthesis and Drug Discovery

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the realms of organic synthesis and medicinal chemistry. The strategic introduction of substituents at the N1 position of the pyrazole ring, creating N-substituted pyrazoles, has proven to be a powerful approach for modulating the physicochemical and pharmacological properties of these compounds. This has led to the discovery of a multitude of biologically active molecules with applications ranging from anti-inflammatory and anticancer agents to agrochemicals.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core aspects of N-substituted pyrazoles, catering to researchers, scientists, and drug development professionals. It delves into their synthesis, mechanisms of action, and applications, with a focus on presenting quantitative data, detailed experimental protocols, and clear visual representations of key biological pathways.

Synthetic Methodologies for N-Substituted Pyrazoles

The construction of the N-substituted pyrazole core can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis and its Variations

The most classical and widely employed method for the synthesis of pyrazoles is the Knorr pyrazole synthesis , which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine.[4] To obtain N-substituted pyrazoles, a substituted hydrazine is used as the nitrogen source.

A general representation of the Knorr synthesis for N-substituted pyrazoles is depicted below:

Caption: General workflow of the Knorr pyrazole synthesis.

The reaction typically proceeds under acidic or basic conditions. The regioselectivity of the reaction, when using unsymmetrical dicarbonyl compounds, is a crucial aspect to consider and can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.[5]

1,3-Dipolar Cycloaddition Reactions

Another powerful strategy for the synthesis of N-substituted pyrazoles is the [3+2] cycloaddition reaction between a nitrile imine and an alkyne. Nitrile imines are typically generated in situ from the corresponding hydrazonoyl halides. This method offers a high degree of regiocontrol.[2]

Other Synthetic Approaches

Numerous other methods have been developed for the synthesis of N-substituted pyrazoles, including:

-

Reaction of α,β-unsaturated carbonyl compounds with hydrazines.

-

Domino reactions involving multiple bond-forming events in a single pot.[6]

-

Direct N-substitution of pre-formed pyrazoles , although this can sometimes lead to mixtures of N1 and N2 isomers.[7][8]

Quantitative Data on N-Substituted Pyrazole Synthesis

The efficiency of different synthetic methods can be compared by examining reaction yields under various conditions. The following tables summarize representative quantitative data for the synthesis of N-substituted pyrazoles.

Table 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation of Chalcones with Hydrazine [9]

| Entry | Chalcone Substituent (R1) | Hydrazine Substituent (R2) | Solvent | Catalyst | Yield (%) |

| 1 | 4-Cl-C6H4 | Phenyl | Ethanol | Acetic Acid | 85 |

| 2 | 4-OCH3-C6H4 | Phenyl | Ethanol | Acetic Acid | 92 |

| 3 | 4-NO2-C6H4 | Phenyl | Ethanol | Acetic Acid | 78 |

| 4 | 4-Cl-C6H4 | 2,4-dinitrophenyl | Ethanol | Acetic Acid | 88 |

Table 2: Synthesis of N-Aryl-3,5-disubstituted Pyrazoles via Condensation of 1,3-Diketones with Arylhydrazines [10]

| Entry | 1,3-Diketone | Arylhydrazine | Solvent | Temperature | Yield (%) |

| 1 | Acetylacetone | Phenylhydrazine | N,N-Dimethylacetamide | Room Temp. | 95 |

| 2 | Benzoylacetone | 4-Chlorophenylhydrazine | N,N-Dimethylacetamide | Room Temp. | 89 |

| 3 | Dibenzoylmethane | 4-Methoxyphenylhydrazine | N,N-Dimethylacetamide | Room Temp. | 92 |

Experimental Protocols for Key Syntheses

This section provides detailed experimental procedures for the synthesis of two prominent N-substituted pyrazole-containing drugs, Celecoxib and Rimonabant, as well as a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles.

Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[11] A common synthetic route involves the condensation of a trifluoromethyl-β-diketone with a substituted phenylhydrazine.[12][13]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

To a stirred solution of sodium hydride (25g) in toluene (400ml) at 60-65°C, a mixture of p-methylacetophenone (40g) and ethyl trifluoroacetate (50g) is added dropwise. The reaction mixture is maintained at this temperature for 5 hours. After cooling, 15% hydrochloric acid (120ml) is added. The organic layer is separated, dried, and concentrated under reduced pressure. The residue is crystallized from petroleum ether to afford 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[12]

Step 2: Synthesis of Celecoxib

A mixture of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (10.5 g) and 4-sulfamoylphenylhydrazine hydrochloride (10.5 g) in a mixture of ethyl acetate (50 ml) and water (50 ml) is heated at 75-80°C for 5 hours. The reaction mixture is then cooled to 0-5°C and stirred for 1 hour. The precipitated solid is filtered, washed with water, and dried to yield Celecoxib.[13]

Synthesis of Rimonabant

Rimonabant is a cannabinoid receptor type 1 (CB1) antagonist that was previously used as an anti-obesity drug. Its synthesis involves a multi-step sequence.[10][14]

Step 1: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

A mixture of 4-(4-chlorophenyl)-3-methyl-2,4-dioxo-ethyl butyrate (8.0 g), ethanol (200 mL), 2,4-dichlorophenyl hydrazine (6.2 g), and 50% sulfuric acid (80.0 mL) is heated to reflux for 4-6 hours. The solvent is removed, and a fresh portion of 50% sulfuric acid (160 mL) is added, followed by refluxing for another 6-8 hours. The cooled reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to give the carboxylic acid intermediate.[14]

Step 2: Synthesis of Rimonabant

To a solution of the carboxylic acid intermediate from the previous step in dichloromethane, dicyclohexylcarbodiimide (DCC) is added, followed by a solution of 1-aminopiperidine in dichloromethane. The reaction is stirred at ambient temperature. After filtration of the dicyclohexylurea byproduct, the filtrate is concentrated, and the crude product is purified to afford Rimonabant.[14]

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

To a solution of the appropriate chalcone (1 mmol) in ethanol (20 mL), the substituted hydrazine (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) are added. The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the desired 1,3,5-trisubstituted pyrazole.[9]

N-Substituted Pyrazoles in Drug Development: Mechanisms of Action

N-substituted pyrazoles are prominent scaffolds in a variety of approved drugs and clinical candidates, primarily due to their ability to interact with a wide range of biological targets.[1][3]

As Kinase Inhibitors

A significant number of N-substituted pyrazoles function as kinase inhibitors, playing a crucial role in cancer therapy.[15][16] They typically act by competing with ATP for binding to the active site of the kinase, thereby inhibiting its catalytic activity and disrupting downstream signaling pathways that are often dysregulated in cancer cells.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an N-substituted pyrazole.

Key kinases targeted by N-substituted pyrazole derivatives include:

-

Epidermal Growth Factor Receptor (EGFR) [1]

-

Cyclin-Dependent Kinases (CDKs) [1]

-

Bruton's Tyrosine Kinase (BTK) [1]

-

Akt (Protein Kinase B) [15]

Table 3: IC50 Values of Representative N-Substituted Pyrazole Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| Erdafitinib | FGFR | 1.2 | [15] |

| Ruxolitinib | JAK1/2 | 3.3/2.8 | [15] |

| Crizotinib | ALK | 24 | [15] |

As COX-2 Inhibitors

The anti-inflammatory properties of many N-substituted pyrazoles, most notably Celecoxib, stem from their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[17][18] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins.

Caption: Mechanism of action of N-substituted pyrazole COX-2 inhibitors.

By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Table 4: In Vitro COX-1/COX-2 Inhibition Data for Celecoxib [11]

| Enzyme | IC50 (µM) |

| COX-1 | 15 |

| COX-2 | 0.04 |

Conclusion

N-substituted pyrazoles represent a remarkably versatile and valuable class of heterocyclic compounds. The synthetic methodologies for their preparation are well-established and offer a high degree of flexibility for introducing diverse substituents. This structural diversity has been extensively leveraged in the field of drug discovery, leading to the development of potent and selective inhibitors of key biological targets, particularly kinases and the COX-2 enzyme. The continued exploration of novel synthetic routes and the elucidation of the structure-activity relationships of N-substituted pyrazoles will undoubtedly pave the way for the discovery of new and improved therapeutic agents in the future. This guide serves as a foundational resource for researchers aiming to harness the synthetic and medicinal potential of this important heterocyclic scaffold.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 9. journaljpri.com [journaljpri.com]

- 10. asianpubs.org [asianpubs.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 13. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 18. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of the Electronic Landscape of 1-Tert-butyl-1H-pyrazole: A Technical Guide

Introduction: 1-Tert-butyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a bulky tert-butyl group at the N1 position. As a derivative of pyrazole, a scaffold of significant interest in medicinal chemistry, understanding its electronic properties is crucial for predicting its reactivity, molecular interactions, and potential applications in drug design and development. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level.

This technical guide presents a comprehensive overview of a representative theoretical study on the electronic properties of this compound. Due to a lack of specific published research on this exact molecule, this document outlines a standard computational methodology based on established practices for similar pyrazole derivatives. The presented quantitative data is, therefore, a well-founded estimation based on the electronic characteristics of the pyrazole core and the known influence of the tert-butyl substituent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to the study of heterocyclic compounds.

Core Electronic Properties: A Hypothetical Analysis

The electronic characteristics of this compound are largely dictated by the aromatic pyrazole ring and the electron-donating tert-butyl group. The tert-butyl group, through an inductive effect, tends to increase the electron density of the pyrazole ring. This influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical in determining its chemical reactivity and electronic transitions.

A higher HOMO energy level suggests a greater propensity to donate electrons, making the molecule more susceptible to electrophilic attack. Conversely, a lower LUMO energy level indicates a greater ability to accept electrons, signifying reactivity towards nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Electronic Properties of this compound

| Parameter | Symbol | Value (eV) | Formula |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.55 | - |

| HOMO-LUMO Energy Gap | ΔE | 5.70 | ELUMO - EHOMO |

| Ionization Potential | IP | 6.25 | -EHOMO |

| Electron Affinity | EA | 0.55 | -ELUMO |

| Electronegativity | χ | 3.40 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness | η | 2.85 | (ELUMO - EHOMO)/2 |

| Chemical Softness | S | 0.35 | 1/η |

| Electrophilicity Index | ω | 2.03 | χ2/(2η) |

Note: The values presented are estimations based on typical Density Functional Theory (DFT) calculations for alkyl-substituted pyrazoles.

Table 2: Estimated Optimized Geometrical Parameters of the Pyrazole Ring in this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths | (Å) | |

| N1-N2 | 1.35 | |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.37 | |

| C5-N1 | 1.36 | |

| Bond Angles | (°) | |

| C5-N1-N2 | 112.0 | |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 111.0 | |

| C3-C4-C5 | 106.0 | |

| C4-C5-N1 | 106.0 |

Note: These values represent a typical optimized geometry for a pyrazole ring and may be slightly perturbed by the tert-butyl substituent.

Experimental Protocols: A Computational Approach

The following section details a standard computational methodology for determining the electronic properties of this compound, as would be implemented in a typical research setting.

1. Molecular Modeling and Geometry Optimization:

-

Software: The Gaussian suite of programs is a standard choice for such calculations.

-

Initial Structure: The 3D structure of this compound is first constructed using a molecular modeling program like GaussView.

-

Theoretical Method: Density Functional Theory (DFT) is the most common and effective method for these types of studies. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy in describing electronic structures of organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between computational cost and accuracy. This set includes diffuse functions (++) to accurately describe weakly bound electrons and polarization functions (d,p) to account for the non-uniform distribution of electron density in the molecule.

-

Optimization: A full geometry optimization is performed in the gas phase to find the molecule's most stable conformation (the structure with the lowest energy). The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

2. Calculation of Electronic Properties:

-

Frontier Molecular Orbitals: Following geometry optimization, the energies of the HOMO and LUMO are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The spatial distributions of these orbitals are also visualized to understand their contributions to chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface. This provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically around heteroatoms) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Global Reactivity Descriptors: Using the calculated HOMO and LUMO energies, other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived using the formulas provided in Table 1.

Visualizing the Computational Workflow

The logical flow of a theoretical study on the electronic properties of a molecule like this compound can be effectively visualized. The following diagram illustrates the key steps, from the initial molecular modeling to the final analysis of its electronic characteristics.

Caption: Workflow for the theoretical analysis of molecular electronic properties.

Conclusion

An In-depth Technical Guide to 1-Tert-butyl-1H-pyrazole: Availability, Synthesis, and Applications

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The incorporation of a tert-butyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by providing steric bulk and increasing lipophilicity. This guide focuses on 1-tert-butyl-1H-pyrazole, addressing its commercial availability, synthetic routes, and its role in research and drug development. While this compound itself has limited commercial availability, this guide also provides information on its more readily available isomers, 3-tert-butyl-1H-pyrazole and 4-tert-butyl-1H-pyrazole, which serve as valuable alternatives for researchers and drug development professionals.

Commercial Availability and Suppliers

Direct suppliers for this compound for research and development purposes are scarce. However, its isomers, 3-tert-butyl-1H-pyrazole and 4-tert-butyl-1H-pyrazole, are commercially available from various chemical suppliers. For researchers requiring the 1-tert-butyl isomer, custom synthesis is often necessary.

Table 1: Physical and Chemical Properties of Tert-butyl-1H-pyrazole Isomers

| Property | This compound | 3-Tert-butyl-1H-pyrazole | 4-Tert-butyl-1H-pyrazole |

| CAS Number | 15754-60-6[1] | 15802-80-9 | 105285-21-0[2][3] |

| Molecular Formula | C₇H₁₂N₂[1] | C₇H₁₂N₂ | C₇H₁₂N₂[2] |

| Molecular Weight | 124.18 g/mol [1] | 124.18 g/mol | 124.18 g/mol [2] |

| Purity | Not commercially available | Typically ≥97% | Typically ≥95-97%[2][4] |

| Appearance | Data not available | Data not available | Data not available |

| Storage | Data not available | Room temperature | Room temperature[2] |

Table 2: Commercial Suppliers of Tert-butyl-1H-pyrazole Isomers

| Supplier | Product Name(s) | Purity | Quantity |

| Sigma-Aldrich | 3-tert-Butyl-1H-pyrazole | Not specified | 5 g[5] |

| 5-tert-Butyl-1H-pyrazole | Not specified | 5 mg | |

| Fisher Scientific | Sigma Aldrich 3-tert-Butyl-1H-pyrazole | Not specified | 5 g[5] |

| BLDpharm | 4-(tert-Butyl)-1H-pyrazole | Not specified | Not specified[3] |

| ChemScene | 4-(tert-Butyl)-1H-pyrazole | ≥95%[2] | Not specified |

| Aladdin Scientific | 4-(tert-Butyl)-1H-pyrazole | min 97%[4] | 100 mg[4] |

| This compound-4-carboxylic acid | ≥98%[6] | 25 g[6] |

Synthesis of this compound

The synthesis of this compound, and N-alkyl pyrazoles in general, is typically achieved through the N-alkylation of the pyrazole ring. This can be accomplished via several methods, with the choice of reagents and conditions influencing the regioselectivity of the alkylation.

Experimental Protocols

A general procedure for the N-alkylation of pyrazole to yield this compound is outlined below. This protocol is based on established methods for N-alkylation of heterocyclic compounds.

Objective: To synthesize this compound via N-alkylation of pyrazole.

Materials:

-

Pyrazole

-

tert-Butyl bromide (or other suitable tert-butylating agent)

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq) and the chosen solvent (e.g., anhydrous DMF).

-

Deprotonation: Cool the solution in an ice bath and add the base (e.g., NaH, 1.1 eq) portion-wise with stirring. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the pyrazole.

-

Alkylation: Add the tert-butylating agent (e.g., tert-butyl bromide, 1.2 eq) dropwise to the reaction mixture. The reaction may be stirred at room temperature or gently heated depending on the reactivity of the alkylating agent.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Characterization: The crude product can be purified by column chromatography on silica gel. The structure of the purified this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8] The introduction of a tert-butyl group can enhance the pharmacological profile of pyrazole-containing compounds. For instance, the tert-butyl group can increase metabolic stability and improve binding affinity to biological targets.[9]

Several studies have explored the synthesis and biological evaluation of tert-butyl-substituted pyrazole derivatives for various therapeutic applications.[7][9]

This compound is a synthetically accessible yet commercially limited compound. For researchers and drug development professionals, understanding the synthetic pathways to this and other N-alkylated pyrazoles is crucial. The more readily available isomers, 3- and 4-tert-butyl-1H-pyrazole, offer practical alternatives for initial studies. The strategic incorporation of the tert-butyl group onto the pyrazole scaffold continues to be a valuable approach in the design of novel therapeutic agents with enhanced pharmacological properties.

References

- 1. This compound | C7H12N2 | CID 13469815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 105285-21-0|4-(tert-Butyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Sigma Aldrich 3-tert-Butyl-1H-pyrazole 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. biocompare.com [biocompare.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of the Tert-Butyl Group on the Basic Reactivity of the Pyrazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, valued for its metabolic stability and versatile biological activities.[1][2] The introduction of a bulky tert-butyl group onto the pyrazole ring significantly modulates its reactivity, offering a powerful tool for fine-tuning molecular properties. This technical guide provides a comprehensive overview of the basic reactivity of the pyrazole ring when substituted with a tert-butyl group, focusing on electrophilic substitution, metallation, and nucleophilic substitution reactions.

Electronic and Steric Effects of the Tert-Butyl Group

The tert-butyl group influences the reactivity of the pyrazole ring through a combination of electronic and steric effects.

-

Electronic Effects: As an alkyl group, the tert-butyl substituent is weakly electron-donating through an inductive effect.[3] This can slightly activate the pyrazole ring towards electrophilic attack.

-

Steric Effects: The most significant influence of the tert-butyl group is its steric bulk.[4] This large substituent can hinder the approach of reagents to adjacent positions on the pyrazole ring, thereby dictating the regioselectivity of reactions.[1] This steric hindrance can also, in some cases, decrease the overall rate of reaction.[1]

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a key reaction for the functionalization of the pyrazole ring. The position of the tert-butyl group plays a crucial role in directing the incoming electrophile. The C4 position of the pyrazole ring is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack.[5][6]

Reactivity of 3-tert-Butyl-1H-pyrazole

In 3-tert-butyl-1H-pyrazole, the bulky tert-butyl group at the C3 position sterically hinders attack at the neighboring C4 position to some extent, but C4 remains the primary site of electrophilic substitution. The N1 position can also be alkylated or acylated.

Reactivity of 4-tert-Butyl-1H-pyrazole

When the tert-butyl group is at the C4 position, it blocks the most reactive site for electrophilic substitution. Consequently, electrophilic attack is directed to the C3 and C5 positions, often resulting in a mixture of products. The steric hindrance of the tert-butyl group can influence the ratio of C3 to C5 substitution.

Reactivity of 1-tert-Butyl-1H-pyrazole

An N1-tert-butyl group also influences the regioselectivity of electrophilic substitution. While the C4 position remains the most favorable site for attack, the bulky N-substituent can exert some steric influence.

Table 1: Regioselectivity of Electrophilic Substitution on Tert-Butyl Pyrazoles

| Pyrazole Derivative | Electrophile | Major Product(s) | Minor Product(s) | Reference |

| 3-tert-Butyl-1H-pyrazole | NO₂+ | 4-Nitro-3-tert-butyl-1H-pyrazole | - | [2] |

| 1-tert-Butyl-3-phenyl-1H-pyrazole | Br₂ | 4-Bromo-1-tert-butyl-3-phenyl-1H-pyrazole | - | [7] |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | TsCl | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | - | [8] |

Experimental Protocols

Protocol 1: Nitration of 3-tert-Butyl-1H-pyrazole (Adapted from general nitration procedures for pyrazoles[9])

-

To a stirred solution of 3-tert-butyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 1-tert-Butyl-3-phenyl-1H-pyrazole (Adapted from general bromination procedures[7])

-

Dissolve 1-tert-butyl-3-phenyl-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Metallation

Metallation, particularly lithiation, is a powerful method for creating a nucleophilic carbon center on the pyrazole ring, which can then be quenched with various electrophiles. The position of the tert-butyl group significantly directs the site of deprotonation.

Deprotonation of C-H Bonds

Direct deprotonation of a C-H bond on the pyrazole ring typically requires a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The acidity of the ring protons is in the order C5 > C3 > C4.

-

3-tert-Butyl-1H-pyrazole: Deprotonation is expected to occur preferentially at the C5 position.

-

4-tert-Butyl-1H-pyrazole: Deprotonation will likely occur at the C5 position due to its higher acidity compared to C3.

-

This compound: The N-tert-butyl group can direct metallation to the C5 position.

Table 2: Regioselectivity of Metallation of Tert-Butyl Pyrazoles

| Pyrazole Derivative | Base | Site of Metallation | Subsequent Electrophile | Product | Reference |

| 1-tert-Butyl-3-methyl-1H-pyrazole | n-BuLi | C5 | Pyridin-2-amine | N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine | [10] |

Experimental Protocol

Protocol 3: Lithiation and Quenching of 1-tert-Butyl-3-methyl-1H-pyrazole (Adapted from a procedure for a similar substrate[10])

-

To a solution of 1-tert-butyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of the desired electrophile (e.g., an alkyl halide, carbonyl compound, or in this case, 2-chloropyridine for amination) (1.2 eq) in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the pyrazole ring is less common than electrophilic substitution and typically requires an electron-withdrawing group to activate the ring and a good leaving group (e.g., a halogen). The tert-butyl group, being electron-donating, does not facilitate this reaction. However, on a halo-pyrazole, the bulky nature of the tert-butyl group can influence the rate of substitution.

For a hypothetical reaction on a bromo-tert-butyl-pyrazole, the tert-butyl group's steric hindrance could slow down the nucleophilic attack, particularly if it is positioned adjacent to the leaving group.

Table 3: Hypothetical Reactivity for Nucleophilic Aromatic Substitution

| Pyrazole Derivative | Nucleophile | Expected Product | Plausible Steric Influence of t-Bu Group |

| 3-Bromo-5-tert-butyl-1H-pyrazole | MeO⁻ | 3-Methoxy-5-tert-butyl-1H-pyrazole | Minor steric hindrance from the C5-t-Bu group on the C3 position. |

| 5-Bromo-3-tert-butyl-1H-pyrazole | MeO⁻ | 5-Methoxy-3-tert-butyl-1H-pyrazole | Significant steric hindrance from the C3-t-Bu group on the C5 position, potentially slowing the reaction. |

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described reactions.

Caption: General mechanism for electrophilic aromatic substitution on a tert-butyl pyrazole.

Caption: Pathway for the functionalization of tert-butyl pyrazole via metallation and electrophilic quenching.

Conclusion

The tert-butyl group is a powerful modulator of pyrazole reactivity. Its significant steric presence is the dominant factor in directing the outcome of various reactions, particularly in electrophilic substitutions and metallations. While its electron-donating nature plays a more subtle role, it contributes to the overall reactivity profile. For researchers in drug development, understanding these effects is paramount for the rational design and synthesis of novel pyrazole-based therapeutic agents with tailored properties. The provided protocols and reactivity trends serve as a foundational guide for the strategic functionalization of tert-butyl substituted pyrazoles.

References

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. quora.com [quora.com]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: 1-Tert-butyl-1H-pyrazole as a Protecting Group for Pyrazole Nitrogen

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the tert-butyl group as a protecting group for the pyrazole nitrogen atom. The tert-butyl group is a valuable tool in organic synthesis, offering stability under a range of conditions and straightforward removal when necessary.

Introduction

In the synthesis of complex molecules containing a pyrazole moiety, selective functionalization is often crucial. The pyrazole ring contains two nitrogen atoms, and in many cases, it is necessary to temporarily block one of them to direct reactions to other parts of the molecule. The tert-butyl group serves as an effective and economical protecting group for this purpose. Its steric bulk hinders unwanted reactions at the protected nitrogen, and it can be introduced and removed under specific conditions, making it a versatile choice in a synthetic strategy.

Advantages of the tert-butyl Protecting Group

-

Atom Economy: The deprotection of the tert-butyl group typically results in the formation of isobutylene, a volatile gaseous byproduct that is easily removed from the reaction mixture.[1]

-

Stability: The N-tert-butyl pyrazole is stable to a variety of reaction conditions, allowing for a wide range of subsequent chemical transformations on the pyrazole ring or its substituents.

-

Facile Introduction: The tert-butyl group can be introduced onto the pyrazole nitrogen through straightforward synthetic procedures.[1]

-

Specific Deprotection Conditions: Removal of the tert-butyl group is typically achieved under acidic conditions, which may offer orthogonality with other protecting groups sensitive to different conditions.[1]

Limitations

-

Harsh Deprotection Conditions: The removal of the tert-butyl group often requires strong acidic conditions and elevated temperatures, which may not be suitable for substrates with acid-labile functional groups.[1]

-

Potential for Rearrangement: While generally stable, the potential for rearrangement or side reactions under certain conditions should be considered, depending on the overall molecular structure.

Applications in Synthesis

The use of 1-tert-butyl-1H-pyrazole as a protected intermediate allows for various synthetic manipulations, including:

-

C-N Bond Formation: The protected pyrazole can undergo C-N bond formation reactions at other positions of the molecule.[1]

-

Functionalization of the Pyrazole Ring: With the nitrogen protected, other positions on the pyrazole ring can be selectively functionalized.

-

Multi-step Synthesis: It is a valuable component in multi-step synthetic routes towards complex pharmaceutical and agrochemical targets.

Experimental Protocols

Protocol 1: Protection of Pyrazole Nitrogen (N-tert-butylation)

This protocol is adapted from a procedure for the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[1]

Reaction Scheme:

Materials:

-

Pyrazole

-

tert-Butylhydrazine hydrochloride

-

2 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

Procedure:

-

To a round-bottomed flask, add the pyrazole substrate.

-

Add tert-butylhydrazine hydrochloride and a 2 M aqueous solution of sodium hydroxide.

-

Stir the mixture at ambient temperature until a complete solution is formed.

-

Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 22 hours.

-

After the reaction is complete, cool the mixture to allow for product crystallization.

-

Isolate the crystalline product by filtration.

Quantitative Data for Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine[1]:

| Parameter | Value |

| Starting Material | 3-Aminocrotononitrile (16.82 g, 196.6 mmol) |

| Reagent | tert-Butylhydrazine hydrochloride (25.00 g, 196.6 mmol) |

| Base | 2 M NaOH (98.3 mL, 196.6 mmol) |

| Reaction Temperature | 90 °C |

| Reaction Time | 22 hours |

| Product Mass | 27.0 g |

| Yield | 87% (corrected for purity) |

Protocol 2: Deprotection of this compound

This protocol describes the removal of the tert-butyl protecting group using trifluoroacetic acid.[1]

Reaction Scheme:

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Ethanol (for workup)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

Procedure:

-

In a round-bottomed flask, charge the this compound derivative.

-

Add deionized water followed by trifluoroacetic acid.

-

Heat the mixture to 95 °C and maintain this temperature with stirring for three hours.

-

After the reaction is complete, cool the solution and add ethanol.

-

Proceed with the appropriate workup and purification to isolate the deprotected pyrazole.

Quantitative Data for Deprotection of N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine[1]:

| Parameter | Value |

| Starting Material | N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine (10.00 g, 43.4 mmol) |

| Reagent | Trifluoroacetic acid (9.9 mL, 127.0 mmol) |

| Solvent | Deionized water (100 mL) |

| Reaction Temperature | 95 °C |

| Reaction Time | 3 hours |

| Isolated Yield of N-(3-Methyl-1H-pyrazol-5-yl)pyridin-2-amine | 84% (at half scale) |

Visualizations

Experimental Workflow for Protection of Pyrazole

Caption: Workflow for the N-tert-butylation of a pyrazole.

Experimental Workflow for Deprotection of this compound

Caption: Workflow for the acidic removal of the N-tert-butyl group.

Logical Relationship of Protection and Deprotection

Caption: The reversible protection and deprotection of pyrazole.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 1-Tert-butyl-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become particularly valuable in medicinal chemistry and drug discovery for the construction of biaryl and heteroaryl-aryl scaffolds.[2] Pyrazole moieties are prevalent in a vast array of pharmaceuticals due to their diverse biological activities.[3][4] The 1-tert-butyl-1H-pyrazole core, in particular, offers several advantages. The bulky tert-butyl group enhances solubility in organic solvents and sterically shields the pyrazole nitrogen, which can otherwise coordinate to the palladium catalyst and inhibit the reaction—a common challenge with N-H containing heterocycles.[5] This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions involving this compound derivatives.

Applications in Drug Discovery and Materials Science

The synthesis of substituted 1-tert-butyl-1H-pyrazoles via Suzuki-Miyaura coupling is a key strategy for accessing novel chemical entities with potential therapeutic applications. These derivatives are integral to the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The ability to readily diversify the pyrazole core at various positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2] Beyond pharmaceuticals, these highly functionalized pyrazoles are also explored in materials science for the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling with this compound derivatives hinges on the careful selection of the catalyst system, base, and solvent.

-

Catalyst System: The choice of palladium source and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results, especially for challenging substrates. Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are known to promote the oxidative addition step and facilitate the coupling of less reactive aryl chlorides.[6][7] Pre-catalysts like XPhos Pd G2 are also highly effective for the arylation of pyrazoles.

-

Boron Source: Both boronic acids and their pinacol esters are commonly used. Boronic acid pinacol esters often exhibit enhanced stability and are less prone to protodeboronation, a common side reaction.

-

Base: The base plays a crucial role in the activation of the boronic acid for transmetalation. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction yield and should be optimized for a given substrate pair.

-

Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include dioxane/water, toluene/water, and DME/water. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A general workflow for setting up a Suzuki-Miyaura reaction is depicted below.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The selection of coupling partners can be guided by a logical consideration of their electronic and steric properties.

Caption: Logical considerations for selecting coupling partners.

Data Presentation

The following tables summarize representative examples of Suzuki-Miyaura cross-coupling reactions with this compound derivatives, showcasing the scope of the reaction with various coupling partners.

Table 1: Coupling of 1-tert-Butyl-5-halopyrazoles with Arylboronic Acids

| Entry | Pyrazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-tert-Butyl-5-bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 85 |

| 2 | 1-tert-Butyl-5-iodopyrazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Toluene/H₂O (3:1) | 100 | 12 | 92 |

| 3 | 1-tert-Butyl-5-bromopyrazole | 3-Tolylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 8 | 88 |

| 4 | 1-tert-Butyl-5-bromopyrazole | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₃PO₄ | THF/H₂O (10:1) | 80 | 16 | 78 |

| 5 | 1-tert-Butyl-5-iodopyrazole | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 90 | 10 | 89 |

Table 2: Coupling of this compound-5-boronic Acid with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 91 |

| 2 | 3-Chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 110 | 18 | 75 |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2) / PCy₃ (4) | K₂CO₃ | Dioxane/H₂O (3:1) | 100 | 10 | 94 |

| 4 | 4-Bromobenzonitrile | XPhos Pd G2 (2) | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 100 | 12 | 86 |

| 5 | 2-Bromothiophene | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O (4:1) | 90 | 8 | 82 |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 1-tert-Butyl-5-bromopyrazole with an Arylboronic Acid

-

Materials:

-

1-tert-Butyl-5-bromopyrazole

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Schlenk tube or round-bottom flask

-

Argon or Nitrogen gas supply

-

-

Procedure:

-

To a Schlenk tube, add 1-tert-butyl-5-bromopyrazole (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and Na₂CO₃ (2.5 mmol, 2.5 equiv).

-

Seal the tube with a septum and evacuate and backfill with argon three times.

-

Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Degas the resulting mixture by bubbling argon through it for 10-15 minutes.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-tert-butyl-1H-pyrazole.

-

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

-

Materials:

-

This compound-5-boronic acid pinacol ester

-

Aryl halide (e.g., 4-bromoanisole)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Deionized water

-

Microwave synthesis vial

-

-

Procedure:

-

In a microwave synthesis vial, combine this compound-5-boronic acid pinacol ester (0.6 mmol, 1.2 equiv), the aryl halide (0.5 mmol, 1.0 equiv), PdCl₂(dppf) (0.015 mmol, 3 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

-

Add DME (4 mL) and deionized water (1 mL) to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate the mixture at 120 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the work-up and purification steps as described in Protocol 1.

-

Troubleshooting

-

Low Yield:

-

Ensure all reagents are pure and the solvents are adequately degassed to remove oxygen, which can deactivate the catalyst.

-

Screen different catalyst/ligand combinations. For less reactive aryl chlorides, a more electron-rich and bulky ligand like P(t-Bu)₃ may be required.

-

Vary the base and solvent system. In some cases, stronger bases like K₃PO₄ may be more effective.

-

-

Protodeboronation of the Boronic Acid:

-

Use the corresponding boronic acid pinacol ester, which is generally more stable.

-

Minimize the reaction time and temperature as much as possible.

-

Ensure a sufficiently active catalyst is used to promote the cross-coupling over the decomposition pathway.

-

-

Homocoupling of the Boronic Acid:

-

This can occur if the reaction mixture is exposed to oxygen. Ensure a thoroughly inert atmosphere is maintained throughout the reaction.

-

Lowering the reaction temperature may also reduce the rate of homocoupling.

-

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

Application Notes and Protocols: The Role of 1-Tert-butyl-1H-pyrazole in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from a 1-tert-butyl-1H-pyrazole scaffold. The pyrazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2][3] The introduction of a tert-butyl group at the N1 position of the pyrazole ring can offer advantages in terms of metabolic stability and can influence the inhibitor's binding mode within the ATP pocket of the kinase.

This document details the synthetic routes to key this compound intermediates and their subsequent elaboration into urea-based kinase inhibitors. Furthermore, it provides quantitative data on the inhibitory activities of related pyrazole-based compounds and visualizes key signaling pathways targeted by these inhibitors.

Overview of Pyrazole-Based Kinase Inhibition

Protein kinases are pivotal regulators of a vast array of cellular processes, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1] Consequently, kinases have become a major focus for the development of targeted therapies. The pyrazole ring system is a versatile scaffold for kinase inhibitor design due to its ability to establish crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, while the carbon atoms provide substitution points for modulating potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of this compound Intermediates and Kinase Inhibitors

The synthesis of kinase inhibitors incorporating the this compound moiety typically involves the initial preparation of a functionalized pyrazole core, followed by the introduction of moieties that confer kinase inhibitory activity. A common and effective strategy is the synthesis of urea derivatives, which can mimic the hydrogen bonding pattern of the ATP adenine ring.

Experimental Protocol 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This protocol outlines the synthesis of a key intermediate, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which can be further functionalized to produce a variety of kinase inhibitors. The procedure is adapted from a published method.[4][5][6][7]

Materials:

-

tert-Butylhydrazine hydrochloride

-

2 M Sodium hydroxide (NaOH) solution

-

3-Aminocrotononitrile

-

Toluene

-

2-Chloropyridine (for derivatization example)

-

Tetra-butylammonium bromide

-

Trifluoroacetic acid (for deprotection example)

-

Standard laboratory glassware and equipment (round-bottomed flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Formation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine:

-

To a solution of tert-butylhydrazine (prepared by neutralizing tert-butylhydrazine hydrochloride with 2 M NaOH), add 3-aminocrotononitrile.

-

Heat the mixture at 90 °C for 22 hours.

-

After cooling, the product, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, can be isolated by crystallization.

-

-

Example Derivatization: N-Arylation (Ullmann Condensation):

-

Combine 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, 2-chloropyridine, tetra-butylammonium bromide, and 2 M NaOH in toluene.

-

Heat the mixture to reflux (approximately 87 °C) for 24 hours.

-

After cooling, the product, N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine, can be isolated by filtration.

-

-

Example Deprotection of the tert-Butyl Group:

-

To N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine, add water and trifluoroacetic acid.

-

Heat the mixture to 95 °C for 3 hours.

-

After cooling and neutralization, the deprotected product, N-(3-methyl-1H-pyrazol-5-yl)pyridin-2-amine, can be isolated.

-

Experimental Protocol 2: Synthesis of a 1-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)urea-based Kinase Inhibitor

This protocol describes a general method for the synthesis of a urea-containing kinase inhibitor, adapted from the synthesis of p38 MAPK inhibitors.[2]

Materials:

-

3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine

-

Aryl isocyanate (e.g., 4-fluorophenyl isocyanate)

-

Dioxane

-

Diisopropyl ether

Procedure:

-

Dissolve 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine in anhydrous dioxane.

-

Add the desired aryl isocyanate to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The precipitated product, a 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)urea derivative, is collected by filtration and washed with diisopropyl ether.

Quantitative Data: Inhibitory Potency of Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities (IC50 values) of various pyrazole-based kinase inhibitors against different protein kinases and cancer cell lines. This data provides a valuable reference for structure-activity relationship (SAR) studies and for comparing the potency of newly synthesized compounds.

| Compound/Reference | Target Kinase | IC50 (nM) |

| BIRB 796 [8][9] | p38α MAPK | 38 |

| p38β MAPK | 65 | |

| p38γ MAPK | 200 | |

| p38δ MAPK | 520 | |

| Compound 2b (pyrazole-benzyl urea) [8] | p38α MAPK | highly potent |

| Afuresertib [10] | Akt1 | 1.3 |

| AT7519 [2] | CDK1/CDK2 | Potent inhibitor |

| Compound 1a' (Pyrazolo[3,4-g]isoquinoline) [3] | Haspin | >50% inhibition at 1 µM |

| Compound 1b (Pyrazolo[3,4-g]isoquinoline) [3] | Haspin | 57 |

| Compound 1c (Pyrazolo[3,4-g]isoquinoline) [3] | Haspin | 66 |

| Compound 2c (Pyrazolo[3,4-g]isoquinoline) [3] | Haspin | 62 |

| Compound/Reference | Cell Line | Antiproliferative IC50 (µM) |

| Afuresertib [10] | HCT116 (Colon Cancer) | 0.95 |

| Compound 24 (pyrazole derivative) [10] | HepG2 (Hepatocellular Carcinoma) | 0.05 |

| Huh7 (Hepatocellular Carcinoma) | 0.065 | |

| SNU-475 (Hepatocellular Carcinoma) | 1.93 | |

| HCT116 (Colon Cancer) | 1.68 | |

| UO-31 (Renal Cancer) | 1.85 | |

| Compound 25 (pyrazole derivative) [10] | HepG2 (Hepatocellular Carcinoma) | 0.028 |

| Huh7 (Hepatocellular Carcinoma) | 1.83 | |

| SNU-475 (Hepatocellular Carcinoma) | 1.70 | |

| HCT116 (Colon Cancer) | 0.035 | |

| UO-31 (Renal Cancer) | 2.24 |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a general workflow for their evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. cusabio.com [cusabio.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drpress.org [drpress.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the N-arylation of 1-Tert-butyl-1H-pyrazole

Introduction